1,2-dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
Description
This compound features a structurally complex heterocyclic framework, combining imidazole, thiazole, and pyridine moieties linked via a sulfonamide group.
Properties
IUPAC Name |
1,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-13-21-18(11-25(13)2)29(26,27)24-15-7-5-14(6-8-15)17-12-28-19(23-17)22-16-4-3-9-20-10-16/h3-12,24H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJMXHLWDAGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dimethyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the thiazole and imidazole classes of derivatives. Its diverse biological activities make it a subject of interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer and infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The thiazole moiety is known for its role in modulating enzyme activity and receptor interactions, while the imidazole ring contributes to the compound's ability to form hydrogen bonds and coordinate with metal ions in biological systems .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The imidazole component enhances these effects by disrupting microbial cell membranes .
- Antitumor Activity : Research indicates that compounds containing thiazole and imidazole rings can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anticonvulsant Effects : Some thiazole-containing compounds have demonstrated anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .
- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that this compound may reduce inflammation and pain through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and stability. Thiazole derivatives generally exhibit moderate to high solubility in organic solvents, which aids in their absorption and bioavailability. The compound's resistance to electrophilic attack enhances its stability within biological systems .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Studies : A study involving thiazole derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, compounds with specific substitutions on the phenyl ring exhibited enhanced activity due to increased electron density facilitating interactions with target proteins .
- Antimicrobial Efficacy : Jain et al. synthesized derivatives of imidazole and tested them against common pathogens. Results indicated that modifications on the phenyl ring significantly impacted antimicrobial potency, suggesting a structure-activity relationship critical for drug development .
Summary Table of Biological Activities
Comparison with Similar Compounds
The provided evidence focuses on Multiwfn , a computational tool for wavefunction analysis, which is critical for comparing electronic and structural properties of compounds. Below is a methodological framework for how such comparisons could be conducted using Multiwfn, along with hypothetical data tables based on its functionalities.
Structural and Electronic Property Analysis
Similar compounds might include analogs with:
- Substituted pyridine rings (e.g., pyridin-2-yl or pyridin-4-yl instead of pyridin-3-yl).
- Variants of the thiazole or imidazole substituents (e.g., methyl vs. ethyl groups).
- Modified sulfonamide linkages.
Key Multiwfn Functionalities for Comparison :
Electrostatic Potential (ESP) Mapping: Visualizes charge distribution, critical for predicting binding interactions.
Bond Order Analysis : Quantifies bond strength and delocalization.
HOMO-LUMO Gaps : Predicts reactivity and stability.
Electron Localization Function (ELF) : Identifies regions of electron pairing (e.g., covalent bonds, lone pairs).
Hypothetical Data Table: Comparative Electronic Properties
The table below illustrates example data generated using Multiwfn for the target compound and analogs.
| Compound | HOMO-LUMO Gap (eV) | ESP Min (kcal/mol) | Bond Order (C-N in thiazole) |
|---|---|---|---|
| Target compound | 4.2 | -45.3 | 1.21 |
| Pyridin-2-yl analog | 3.8 | -38.7 | 1.18 |
| Methyl-to-ethyl imidazole variant | 4.5 | -42.9 | 1.23 |
| Sulfonamide-to-carbamate variant | 5.1 | -30.5 | 1.15 |
Interpretation :
- Lower HOMO-LUMO gaps (e.g., pyridin-2-yl analog) suggest higher reactivity.
- Stronger ESP minima (target compound) indicate enhanced electrophilic regions for target binding.
- Higher bond orders correlate with greater bond stability in the thiazole ring.
Topological Analysis of Electron Density
Multiwfn’s topology analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM) could compare bond critical points (BCPs) and Laplacian values. For instance:
- The target compound may exhibit stronger BCPs at the sulfonamide S-N bond compared to analogs, implying greater covalent character .
Orbital Composition Analysis
Using Multiwfn’s orbital composition module, the contribution of pyridine nitrogen lone pairs to the LUMO could be quantified. This might explain differences in redox behavior between the target compound and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
